3-(2,2-difluoroethoxy)phenol
Description
Contextualization within Phenol (B47542) Chemistry and Fluoroether Chemistry
To understand 3-(2,2-difluoroethoxy)phenol, one must first consider its parent structures: phenol and fluoroethers. Phenols are a class of aromatic compounds where a hydroxyl (-OH) group is directly bonded to an aromatic ring. This arrangement confers specific chemical properties, such as higher acidity compared to aliphatic alcohols, due to the resonance stabilization of the resulting phenoxide anion. libretexts.org The hydroxyl group and the aromatic ring in phenols are reactive sites for various chemical transformations. libretexts.org
The introduction of a 2,2-difluoroethoxy group (-OCH₂CF₂H) onto the phenol backbone at the meta-position significantly modifies these properties. The ether linkage introduces a new functional group, while the two fluorine atoms impart unique electronic characteristics. Fluorine is the most electronegative element, and its presence in a molecule can profoundly influence properties such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In the case of this compound, the electron-withdrawing nature of the difluoroethoxy group is expected to increase the acidity of the phenolic proton compared to phenol itself.
Fluoroethers, particularly those containing a difluoro- or trifluoro-moiety, have garnered considerable attention since the mid-20th century. nih.gov The replacement of hydrogen with fluorine in ether molecules often leads to compounds with desirable characteristics, including enhanced thermal and metabolic stability. researchgate.net The chemistry of α-fluorinated ethers, thioethers, and amines has become a key area of research in pharmaceutical, agrochemical, and materials sciences. researchgate.net Therefore, this compound is not just a substituted phenol but also a member of the valuable class of aryl fluoroalkyl ethers, which have been studied since at least the 1960s. acs.org
Significance of Difluoroethoxy Moieties in Organic Synthesis
The incorporation of fluorine-containing groups into organic molecules is a widely used strategy in modern drug discovery and materials science. researchgate.net The difluoroethoxy moiety, in particular, offers a unique combination of properties that make it a valuable structural motif.
The -OCHF₂ group can act as a bioisostere for other functional groups, mimicking their size and shape while altering electronic properties. It is often considered a lipophilic hydrogen bond donor. The presence of the two fluorine atoms can significantly enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. researchgate.net This is a crucial consideration in the design of pharmaceuticals with improved pharmacokinetic profiles.
Historical Development of Related Fluorinated Aromatic Ethers in Research
The field of organofluorine chemistry has a rich history, with the first aromatic compounds bearing a fluorinated side chain being reported by Swarts in 1898. nih.gov However, the systematic study and application of fluorinated compounds, including aromatic ethers, gained significant momentum in the mid-20th century.
Early methods for the synthesis of fluoroaromatic compounds included the Balz-Schiemann reaction, discovered in 1927, which involves the thermal decomposition of aryl diazonium tetrafluoroborate (B81430) salts. nih.govharvard.edu Another foundational method is the nucleophilic halogen exchange (Halex) reaction, reported by Gottlieb in 1936, where a chlorine atom on an aromatic ring is replaced by fluorine using a fluoride (B91410) salt like KF. nih.gov
The development of fluorinated ethers for industrial applications surged during and after World War II, driven by the need for chemically inert materials. nih.gov In the latter half of the 20th century, the focus expanded to include applications in medicine and agriculture, as the unique properties imparted by fluorine were recognized. The synthesis of aryl fluoroalkyl ethers, the class to which this compound belongs, was an important part of this development. acs.org
In recent decades, significant advances in fluorination chemistry have been driven by the development of new and more selective fluorinating agents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org The advent of transition-metal-catalyzed reactions has further revolutionized the synthesis of fluorinated aromatic compounds, allowing for more direct and functional-group-tolerant methods. harvard.edu These modern synthetic tools have made complex fluorinated aromatic ethers, once challenging to prepare, more accessible for research and development.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1178153-12-2 |
| Molecular Formula | C₈H₈F₂O₂ |
| Molecular Weight | 174.14 g/mol |
| Predicted Boiling Point | 251.5 ± 40.0 °C |
| Predicted Density | 1.335 ± 0.06 g/cm³ |
| Predicted pKa | 8.42 ± 0.10 |
Note: Predicted values are computationally derived and may differ from experimental values. alfa-chemistry.comchemicalbook.com
Structure
3D Structure
Properties
CAS No. |
1178153-12-2 |
|---|---|
Molecular Formula |
C8H8F2O2 |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8,11H,5H2 |
InChI Key |
MVVKAFWMIBNBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,2 Difluoroethoxy Phenol and Its Analogues
Direct Etherification Approaches
Direct etherification strategies represent the most common and straightforward methods for synthesizing aryl ethers. These approaches involve the formation of the C-O bond between the phenolic oxygen and the 2,2-difluoroethyl group. The two main strategies employed are nucleophilic aromatic substitution on an activated aryl halide and the O-alkylation of a pre-existing phenol (B47542).
Nucleophilic Aromatic Substitution Strategies on Halogenated Phenols
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, but it is typically limited to aromatic rings that are "activated" towards nucleophilic attack. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must contain strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.orglibretexts.org These EWGs stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.orglibretexts.org
In the context of synthesizing 3-(2,2-difluoroethoxy)phenol analogues, this strategy would involve reacting a halogenated phenol, which is further activated by other EWGs, with a source of the 2,2-difluoroethoxide nucleophile. For instance, a precursor like 1-chloro-3-fluoro-5-nitrobenzene could react with sodium 2,2-difluoroethoxide. The nitro group in the para position to the chlorine leaving group would facilitate the substitution. The fluorine at the 3-position would later be converted to a hydroxyl group to yield the final product.
A similar, well-documented industrial preparation for an analogue involves the synthesis of 2-(2,2,2-trifluoroethoxy)phenol. google.comgoogle.com In this process, o-nitrochlorobenzene is treated with 2,2,2-trifluoroethanol in the presence of a base. google.comgoogle.com The nitro group activates the ring for SNAr. The resulting nitro-intermediate is then reduced to an aniline, which is subsequently converted to the phenol via a diazotization-hydrolysis sequence. google.comgoogle.com This multi-step process highlights a viable, albeit indirect, SNAr-based route that could be adapted for difluoroethoxy analogues.
The general mechanism for an SNAr reaction is a two-step addition-elimination process:
Addition: The nucleophile (e.g., -OCH2CF2H) attacks the carbon atom bearing the leaving group (e.g., a halide), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final aryl ether product. libretexts.org
While effective for activated substrates, this method is less suitable for unactivated or electron-rich aryl halides, which are inert under standard SNAr conditions. researchgate.net Recent advances have explored transition-metal catalysis (e.g., with Rhodium or Ruthenium complexes) to activate even unactivated aryl halides toward nucleophilic substitution by coordinating to the arene ring and increasing its electrophilicity. acs.org
O-Alkylation Reactions of Phenolic Precursors with Difluoroethylating Agents
The O-alkylation of phenols, a variation of the Williamson ether synthesis, is a more general and widely used approach for preparing aryl alkyl ethers. rsc.orgresearchgate.net This method involves the reaction of a phenoxide, generated by deprotonating a phenol with a suitable base, with an electrophilic difluoroethylating agent. The choice of the difluoroethylating agent is critical and defines the specific subtype of this strategy.
This approach uses 2,2-difluoroethanol as the source of the difluoroethoxy moiety. Since the hydroxyl group of an alcohol is a poor leaving group, it must first be converted into a more reactive electrophile. Common methods include converting the alcohol to its corresponding tosylate, mesylate, or triflate ester. These activated derivatives can then readily react with a phenoxide nucleophile.
For the synthesis of this compound, the reaction would proceed as follows:
Resorcinol (1,3-dihydroxybenzene) or a protected version is treated with one equivalent of a base (e.g., NaH, K2CO3) to selectively form the monophenoxide.
The resulting phenoxide is then reacted with an activated 2,2-difluoroethanol derivative, such as 2,2-difluoroethyl tosylate, to displace the tosylate leaving group and form the desired ether.
This method offers good control and is broadly applicable, provided the requisite activated difluoroethanol derivative is available.
An alternative strategy involves the use of difluorocarbene (:CF2) as the difluorometylating agent. Difluorocarbene is a reactive intermediate that can be generated from various stable precursors. acs.org One common precursor is (trifluoromethyl)trimethylsilane (TMSCF3), also known as Ruppert's reagent. nih.gov Another is sodium chlorodifluoroacetate (ClCF2COONa), which generates :CF2 upon heating. researchgate.net
The reaction of a phenol with a difluorocarbene precursor typically proceeds via the insertion of the carbene into the O-H bond of the phenol. nih.gov This forms the difluoromethyl ether linkage directly. The reaction is often carried out under mild conditions and is tolerant of various functional groups. Recent developments have also shown that difluoromethylene phosphobetaine (Ph3P+CF2CO2–, PDFA) can serve as an efficient and easy-to-handle difluorocarbene source. acs.org This method represents a direct pathway to gem-difluoroolefins via cross-coupling with diazo compounds, but the underlying carbene chemistry is applicable to O-H insertion as well. acs.orgnih.gov
The direct alkylation of phenols with bromodifluoroalkyl compounds is another effective route. nih.gov For example, ethyl bromodifluoroacetate can be used to introduce the -CF2COOEt group, which can then be further modified. A particularly relevant approach for creating the -CF2CH2Br moiety for subsequent reactions involves halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). While this reagent has three fluorine atoms, its reaction chemistry provides a model for related difluoro systems. Treatment of halothane with a base generates a highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene intermediate. This intermediate reacts with phenoxides to yield aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. nih.gov
The reaction of various phenols with halothane in the presence of potassium hydroxide has been explored, demonstrating moderate to good yields across a range of substituted phenols. nih.gov This method provides a practical approach to highly functionalized aryl gem-difluoroalkyl ethers under mild conditions. nih.gov
| Entry | Phenol Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenol | 2-bromo-2-chloro-1,1-difluoroethyl(phenyl)ether | 72 |
| 2 | 4-Methylphenol | 1-(2-bromo-2-chloro-1,1-difluoroethoxy)-4-methylbenzene | 85 |
| 3 | 4-Methoxyphenol | 1-(2-bromo-2-chloro-1,1-difluoroethoxy)-4-methoxybenzene | 78 |
| 4 | 4-Chlorophenol | 1-(2-bromo-2-chloro-1,1-difluoroethoxy)-4-chlorobenzene | 76 |
| 5 | 4-Bromophenol | 1-bromo-4-(2-bromo-2-chloro-1,1-difluoroethoxy)benzene | 70 |
| 6 | 2-Naphthol | 2-(2-bromo-2-chloro-1,1-difluoroethoxy)naphthalene | 70 |
Strategies for Constructing the Phenolic Moiety
In some cases, particularly for highly substituted or complex analogues, it may be more advantageous to construct the phenolic ring system with the difluoroethoxy side chain already in place, rather than performing the etherification on a pre-existing phenol. This approach offers greater flexibility in controlling the substitution pattern on the aromatic ring.
One powerful method for constructing highly substituted phenols with complete regiochemical control is through a cycloaddition cascade. For example, a one-step conversion of readily available hydroxypyrone and nitroalkene starting materials can give phenols in high chemical yield. oregonstate.edu By carefully choosing the substituted pyrone and nitroalkene, a wide variety of substitution patterns, including penta-substituted phenols, can be achieved. oregonstate.edu This strategy could be employed by starting with a nitroalkene that already contains the 2,2-difluoroethoxy group.
Another strategy involves the oxidation of a corresponding carbocycle to a phenol. oregonstate.edu For instance, a substituted cyclohexenone can undergo oxidative aromatization to yield the corresponding phenol. researchgate.net This allows for the synthesis of meta-substituted phenols, which can be challenging to obtain through direct electrophilic substitution on benzene (B151609) rings. researchgate.net
Finally, the ipso-hydroxylation of arylboronic acids provides a mild and efficient route to phenols. organic-chemistry.org This method utilizes an oxidizing agent, such as hydrogen peroxide or oxone, to replace a boronic acid group on an aromatic ring with a hydroxyl group. organic-chemistry.org A synthetic sequence could therefore involve preparing a 3-(2,2-difluoroethoxy)phenylboronic acid intermediate through standard cross-coupling methods, followed by a late-stage oxidation to unveil the phenolic hydroxyl group. This approach is compatible with a wide range of functional groups. organic-chemistry.org
Ring-Forming Reactions Incorporating Difluoroethoxy Units
One advanced strategy in organic synthesis involves constructing the aromatic ring system with the desired substituents already incorporated into the acyclic precursors. While less common for simple phenols, these ring-forming or "ring-closure" reactions offer a powerful way to control regiochemistry, particularly for highly substituted products. oregonstate.edu
In the context of this compound analogues, this could involve a cycloaddition reaction where one of the reactants already contains the 2,2-difluoroethoxy moiety. For instance, a suitably substituted diene could react with a dienophile in a Diels-Alder reaction to form a cyclohexene ring, which is then aromatized to the phenol. The success of such a strategy depends on the stability and accessibility of the difluoroethoxy-containing precursors.
Another approach involves intramolecular cyclization. For example, an acyclic precursor with a terminal 2,2-difluoroethoxy group and other appropriate functional groups could be induced to cyclize, forming the benzene ring. Such methods, while powerful, often require multi-step syntheses for the starting materials and careful optimization of the cyclization step. nih.gov
| Reaction Type | Description | Potential Advantage | Key Challenge |
| Diels-Alder Cycloaddition | A [4+2] cycloaddition between a diene and a dienophile to form a six-membered ring, followed by aromatization. | High regiochemical control. | Stability and synthesis of the difluoroethoxy-substituted precursor. |
| Intramolecular Condensation | Cyclization of a linear precursor containing the difluoroethoxy group. | Can build complex, highly substituted rings. | Synthesis of the complex linear starting material. |
| Ring-Expansion Reactions | Expansion of a smaller ring (e.g., a cyclopropane or oxetane) that bears a difluoroethoxy group. researchgate.netrsc.org | Access to unique substitution patterns. | Availability of starting materials and control of expansion selectivity. |
Functional Group Interconversions on Pre-formed Scaffolds
The most common and direct routes to this compound involve modifying a readily available, pre-formed benzene ring through a series of functional group interconversions (FGIs). fiveable.meimperial.ac.uk This approach leverages the vast toolkit of aromatic chemistry to sequentially install or alter substituents on the ring.
A prominent FGI pathway starts with a substituted nitrobenzene. For example, a synthetic route can begin with o-nitrochlorobenzene. google.comgoogle.com The key steps in this sequence are:
Etherification : The o-nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst to form 2-(2,2,2-trifluoroethoxy)nitrobenzene. A similar reaction using 2,2-difluoroethanol would yield the corresponding difluoroethoxy intermediate.
Reduction : The nitro group of the resulting intermediate is reduced to an amine. This is a standard transformation that can be achieved using various methods, including catalytic hydrogenation (e.g., with palladium on carbon) or chemical reducing agents like iron powder or sodium dithionite. google.comgoogle.com This step yields 2-(2,2,2-trifluoroethoxy)aniline.
Diazotization : The aniline derivative is then treated with a nitrous acid source (e.g., sodium nitrite in acidic solution) to form a diazonium salt. This reaction is typically performed at low temperatures (-20 to 50 °C). google.comgoogle.com
Hydrolysis : The diazonium salt is subsequently hydrolyzed by heating in an aqueous acidic solution. This step replaces the diazonium group with a hydroxyl group, yielding the final phenol product. google.comgoogle.com
An alternative FGI strategy involves the direct etherification of a pre-existing phenol, such as 3-aminophenol or 3-nitrophenol, with a 2,2-difluoroethylating agent. This is often accomplished via the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile.
| Starting Material | Key FGI Steps | Final Product |
| 3-Nitrophenol | 1. Etherification with a difluoroethylating agent. 2. Reduction of the nitro group. | 3-(2,2-difluoroethoxy)aniline |
| 3-Aminophenol | 1. Etherification with a difluoroethylating agent. | 3-(2,2-difluoroethoxy)aniline |
| o-Nitrochlorobenzene | 1. Etherification. 2. Nitro reduction. 3. Diazotization. 4. Hydrolysis. | 2-(2,2-difluoroethoxy)phenol google.com |
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and suitability for large-scale production. dovepress.comrsc.org This has led to the development of advanced protocols for synthesizing molecules like this compound.
Catalytic Approaches in Difluoroethoxy Ether Formation
The formation of the aryl-ether bond is a critical step in many synthetic routes. While the classical Williamson ether synthesis is robust, it often requires stoichiometric amounts of strong base and can be limited by harsh conditions. Modern catalytic methods offer milder and more efficient alternatives.
Catalytic reductive etherification represents one such advanced approach, where carbonyl compounds can be coupled with alcohols using a catalyst and a reducing agent like H₂. nih.gov For aryl ethers, Ullmann-type coupling reactions are particularly relevant. These reactions typically use a copper catalyst to facilitate the coupling of a phenol with an alkyl halide. More recently, palladium- and other metal-catalyzed C-O bond formation methods have been developed, which often proceed under milder conditions and with greater functional group tolerance. nih.gov
The use of a phase-transfer catalyst in the etherification of a chloronitrobenzene with a fluoroalcohol is an example of a catalytic approach that enhances reaction rates and allows for milder conditions, making the process more efficient. google.com
Development of Reagent-Efficient and Environmentally Benign Routes
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net In the synthesis of this compound, this involves several considerations:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Safer Solvents and Reagents : Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol (B145695), or in some cases, running reactions in solvent-free systems. researchgate.net For instance, a recent method for synthesizing sulfonyl fluorides was lauded as a green process for yielding only non-toxic salts as by-products. sciencedaily.com
Waste Reduction : Choosing reaction pathways that minimize byproducts. The multi-step synthesis from o-nitrochlorobenzene, for example, is designed to use inexpensive and abundant reagents, and reaction conditions are optimized to maximize yield, thereby reducing waste from side reactions. google.com
Optimization of Reaction Conditions for Industrial Scalability Research
Transitioning a synthetic route from the laboratory bench to an industrial scale requires rigorous optimization of all reaction parameters to ensure safety, cost-effectiveness, and consistency. researchgate.netnih.gov The industrial synthesis of phenol itself is dominated by the cumene process, a testament to the importance of an optimized, multi-step process for large-scale production. researchgate.net
For a specific target like this compound, key optimization parameters include:
Temperature : Balancing reaction rate with the stability of reagents and intermediates and minimizing side reactions. For example, diazotization reactions must be kept cold to prevent decomposition of the diazonium salt, while the subsequent hydrolysis requires heating to proceed efficiently. google.com
Concentration and Stoichiometry : Adjusting reactant ratios to maximize the conversion of the limiting reagent and simplify purification.
Catalyst Loading : In catalytic steps, minimizing the amount of expensive catalyst needed without sacrificing reaction time or yield.
Workup and Purification : Developing procedures that are simple, efficient, and scalable, such as crystallization over chromatographic separation for final product purification.
A patent for a similar compound, 2-(2,2,2-trifluoroethoxy)phenol, highlights that by optimizing reaction conditions and avoiding expensive reagents, the route becomes more suitable for industrial production. google.com
The following table illustrates a hypothetical optimization study for the etherification step, drawing on common parameters evaluated in process chemistry. researchgate.netresearchgate.net
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
| 2 | NaOH | DMF | 60 | 6 | 88 |
| 3 | NaOH | DMF | 80 | 4 | 92 |
| 4 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 95 |
| 5 | NaOH | Toluene/PTC* | 70 | 6 | 91 |
*PTC: Phase-Transfer Catalyst
This systematic optimization allows chemists to identify the most efficient, cost-effective, and robust conditions for large-scale manufacturing. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 3 2,2 Difluoroethoxy Phenol
Reactivity of the Aromatic Ring System
Electrophilic Aromatic Substitution Reactions
Phenols are generally highly susceptible to electrophilic aromatic substitution (EAS) because the hydroxyl group strongly activates the ring towards attack by electrophiles. byjus.com This activation stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system, which stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. byjus.comwikipedia.org
The directing effect of substituents on the benzene (B151609) ring determines the position at which an incoming electrophile will attack. wikipedia.org In 3-(2,2-difluoroethoxy)phenol, two directing groups must be considered.
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. quora.com Through resonance, it increases the electron density at the carbons ortho (positions 2 and 6) and para (position 4) to itself, making these sites highly nucleophilic and prone to electrophilic attack. quora.com
2,2-Difluoroethoxy (-OCH₂CF₂H) Group: The electronic effect of this group is more complex. It exhibits a dual nature:
Inductive Effect (-I): The presence of two highly electronegative fluorine atoms causes a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. wikipedia.org
Resonance Effect (+M): The oxygen atom adjacent to the ring has lone pairs of electrons that can be donated into the aromatic π-system, a resonance effect that increases electron density on the ring, particularly at the ortho and para positions. lasalle.edu
Combined Effect: In this compound, the powerful activating and ortho, para-directing hydroxyl group at position 1 dominates the reactivity. The positions it activates are 2, 4, and 6. The 2,2-difluoroethoxy group at position 3 is a deactivating ortho, para-director, meaning it directs to positions 2, 4, and 6 relative to itself. Therefore, the directing effects of both groups are cooperative, strongly favoring electrophilic substitution at positions 2, 4, and 6. Steric hindrance from the bulkier difluoroethoxy group at position 3 may slightly disfavor substitution at the adjacent position 2 compared to positions 4 and 6. lasalle.edu
The distribution of ortho, para, and polysubstituted products in electrophilic aromatic substitution of phenols can be significantly influenced by the reaction conditions.
Solvent Polarity: In reactions like halogenation, the solvent plays a critical role. Using a nonpolar solvent such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) at low temperatures typically favors the formation of monobromophenols. byjus.com In contrast, conducting the reaction in a polar solvent like water (to make bromine water) leads to the formation of a white precipitate of 2,4,6-tribromophenol, as the highly activated ring undergoes polysubstitution. byjus.com
Temperature: Temperature can affect the ratio of ortho to para products. For instance, in the sulfonation of phenol (B47542), lower temperatures tend to favor the formation of the ortho-isomer, while higher temperatures favor the thermodynamically more stable para-isomer.
Reagent Concentration: For nitration, using dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com However, treatment with concentrated nitric acid can lead to both polysubstitution, forming 2,4,6-trinitrophenol (picric acid), and significant oxidative decomposition into tarry materials due to the harsh conditions. libretexts.org
| Reaction Type | Condition | Typical Outcome for Phenols | Reference |
|---|---|---|---|
| Halogenation | Br₂ in CCl₄ (nonpolar), low temp. | Monosubstitution (ortho/para) | byjus.com |
| Halogenation | Aqueous Br₂ (polar) | Polysubstitution (2,4,6-tribromophenol) | byjus.com |
| Nitration | Dilute HNO₃, low temp. | Monosubstitution (ortho/para) | byjus.com |
| Nitration | Concentrated HNO₃ | Polysubstitution and/or Oxidation | libretexts.org |
| Sulfonation | Low Temperature | Ortho-isomer favored | |
| Sulfonation | High Temperature | Para-isomer favored |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult for benzene derivatives unless the ring is "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org
For a derivative of this compound to undergo an SₙAr reaction, it would first need a suitable leaving group, such as a halogen, on the ring. The existing substituents would then influence the reaction's feasibility. The 2,2-difluoroethoxy group is electron-withdrawing and would help stabilize the anionic Meisenheimer complex, thus activating the ring for nucleophilic attack. osti.gov Conversely, the hydroxyl group is strongly electron-donating by resonance, which deactivates the ring toward nucleophilic attack. chemistrysteps.com Under the basic conditions often used for SₙAr, the phenol would be deprotonated to a phenoxide ion (-O⁻), which is an even more powerful electron-donating group, further inhibiting the reaction.
Therefore, SₙAr pathways are generally considered unfavorable for derivatives of this compound unless additional, very strong electron-withdrawing groups (such as nitro groups) are also present on the ring. libretexts.orgchemistrysteps.com
An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under extremely basic conditions (e.g., using sodium amide, NaNH₂) and does not require activating groups. libretexts.org This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful synthetic tool that allows for the conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, often with high efficiency and regioselectivity. researchgate.netnih.gov For phenols, these strategies frequently rely on directing groups to control which C-H bond is activated. researchgate.net
Ortho-Selective Functionalization: The inherent reactivity of phenols allows the native hydroxyl group to act as a directing group for ortho-C-H functionalization. nih.govrsc.org In these reactions, a transition metal catalyst (commonly palladium, rhodium, or ruthenium) coordinates to the phenolic oxygen. snnu.edu.cn This coordination brings the catalyst into close proximity to the C-H bonds at the ortho positions (C2 and C6), leading to their selective activation and functionalization. nih.govresearchgate.net This approach avoids the need to install and later remove an external directing group. nih.gov
| Catalyst Type | Transformation | General Principle | Reference |
|---|---|---|---|
| Palladium (Pd) | Arylation, Olefination | Hydroxyl group coordinates to Pd, directing functionalization to the ortho position. | researchgate.net |
| Rhodium (Rh) | Arylation, Alkylation | In situ formation of a phosphite (B83602) can direct ortho-arylation. | snnu.edu.cn |
| Copper (Cu) | Alkylation | Interaction between the hydroxyl group and the copper catalyst improves ortho-selectivity. | nih.gov |
Meta-Selective Functionalization: Achieving functionalization at the meta position (C4 and C5 relative to the hydroxyl group) is significantly more challenging due to the strong intrinsic ortho, para-directing nature of the hydroxyl group. researchgate.netnih.gov To overcome this, strategies have been developed that employ a removable directing group temporarily attached to the phenolic oxygen. acs.orgnih.gov These directing groups are designed with a specific length and geometry to position a coordinating atom (e.g., the nitrogen of a nitrile or pyridine) over the meta C-H bond. acs.orgnih.gov A transition metal catalyst then coordinates to this site, enabling the selective functionalization of the remote meta position. acs.org The directing group can be cleaved after the reaction to regenerate the free phenol. cam.ac.uk Templates based on silicon tethers have proven effective for this purpose. semanticscholar.orgacs.org
| Directing Group Type | Coordinating Moiety | General Principle | Reference |
|---|---|---|---|
| Nitrile-containing template | Nitrile (-CN) | A long, cleavable template is attached to the phenol. The nitrile group coordinates the metal catalyst (e.g., Pd) over the meta C-H bond. | acs.orgacs.org |
| Pyridine-containing template | Pyridine (B92270) | A U-shaped template containing a strongly coordinating pyridine directs the catalyst to the meta position, overcoming the strain of a large cyclometalated intermediate. | acs.orgnih.gov |
Transition Metal-Catalyzed C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom-economical approach to molecular complexity. nih.gov For phenol derivatives, the hydroxyl group can act as an effective directing group, facilitating the selective activation of ortho C-H bonds by a transition metal catalyst. nih.govnih.govresearchgate.net In the case of this compound, the hydroxyl group is expected to direct functionalization to the C2 and C6 positions.
The reaction typically proceeds through the formation of a metal-phenoxide bond, followed by the generation of a cyclometalated intermediate which brings the metal center in proximity to the ortho C-H bonds. rsc.org The presence of the 3-(2,2-difluoroethoxy) substituent introduces electronic and steric asymmetry to the phenol ring. This substituent is moderately electron-withdrawing and may influence the electron density of the aromatic ring, thereby affecting the rate and regioselectivity of the C-H activation step. The C-H bond at the C2 position is sterically more hindered than the one at C6, which could lead to preferential functionalization at the C6 position. However, the precise outcome often depends on the specific catalyst, ligands, and reaction conditions employed. elsevierpure.com
Various transition metals, particularly palladium, rhodium, and ruthenium, have been extensively used for C-H functionalization of phenols. researchgate.netelsevierpure.com These reactions can lead to a range of valuable transformations, including arylation, alkenylation, and acylation. elsevierpure.com
Table 1: Representative Conditions for Transition Metal-Catalyzed C-H Functionalization of Phenol Derivatives
| Catalyst | Coupling Partner | Oxidant/Additive | Solvent | Transformation | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Aryl Halides | Ag₂CO₃ | Toluene | Arylation | rsc.org |
| [Ru(p-cymene)Cl₂]₂ | Alkenes | AgSbF₆ | t-AmylOH | Alkenylation | researchgate.net |
| [RhCp*Cl₂]₂ | Alkynes | Cu(OAc)₂ | DCE | Alkenylation | researchgate.net |
| Co(salen) | 2-Naphthols | O₂ (aerobic) | HFIP | Cross-Coupling | nih.gov |
Reactivity of the Difluoroethoxy Side Chain
Ethers are generally stable functional groups, but the C-O bond can be cleaved under specific conditions. wikipedia.org For aryl alkyl ethers like this compound, cleavage typically occurs under strongly acidic conditions, often with heating, using reagents like HBr or HI. libretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. wikipedia.org Subsequently, a nucleophilic substitution reaction (SN1 or SN2) occurs. wikipedia.orglibretexts.org
Due to the high strength of the sp²-hybridized carbon-oxygen bond, the cleavage of aryl alkyl ethers invariably results in the formation of a phenol and an alkyl halide. libretexts.org Therefore, acidic cleavage of this compound would be expected to regenerate the phenol and produce a 2,2-difluoroethyl halide. The presence of two electron-withdrawing fluorine atoms on the adjacent carbon may influence the basicity of the ether oxygen, potentially affecting the rate of the initial protonation step. Ethers can also be cleaved by strongly basic reagents, such as organolithium compounds, although this is less common for aryl ethers. wikipedia.org
The C-H bond of the terminal difluoromethyl group (-CF₂H) is not significantly acidic under normal conditions. acs.org However, recent studies have shown that this proton can be removed by using a combination of a strong base and a Lewis acid. acs.org The strong base deprotonates the carbon, while the Lewis acid is thought to stabilize the resulting, and otherwise unstable, α,α-difluoro carbanion, preventing the rapid elimination of a fluoride (B91410) ion. acs.org
This strategy transforms the typically inert difluoromethyl group into a potent nucleophilic synthon. This "masked nucleophile" can then react with a variety of electrophiles. For this compound, this reaction would likely require prior protection of the acidic phenolic proton. Once protected, the terminal C-H bond could potentially be activated to participate in C-C bond-forming reactions.
Table 2: Potential Electrophiles for Reaction with a Stabilized Ar-CF₂⁻ Anion
| Electrophile Class | Example | Product Type | Reference |
|---|---|---|---|
| Aldehydes | Benzaldehyde | α,α-Difluoro-β-hydroxyalkane | acs.org |
| Ketones | Acetophenone | α,α-Difluoro-β-hydroxyalkane | acs.org |
| Imines | N-Benzylideneaniline | α,α-Difluoro-β-aminoalkane | acs.org |
| Aryl Halides | Iodobenzene | Difluoromethyl-linked biaryl | acs.org |
Mechanistic Elucidation Studies
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. While specific studies on this compound are limited, mechanistic investigations of related phenol C-H activation and functionalization reactions provide significant insights.
In transition metal-catalyzed C-H activation, the reaction pathway often involves several key intermediates. For palladium-catalyzed reactions, which are common for phenol functionalization, the catalytic cycle is generally believed to start with the formation of a Pd(II)-phenoxide complex. rsc.orgnih.gov This is followed by an intramolecular C-H activation step to form a five-membered palladacycle intermediate. nih.govnih.gov This cyclometalated species is a key intermediate that has been characterized in related systems. nih.gov
The subsequent steps depend on the nature of the coupling partner and oxidant. The reaction can proceed through a Pd(II)/Pd(0) cycle, where the palladacycle reacts with the coupling partner, followed by reductive elimination to form the product and a Pd(0) species, which is then re-oxidized to Pd(II). nih.gov Alternatively, a Pd(II)/Pd(IV) pathway may be operative, where the Pd(II) palladacycle is oxidized to a Pd(IV) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Pd(II) catalyst. nih.govacs.org Computational studies using Density Functional Theory (DFT) are often employed to calculate the energies of potential intermediates and transition states to distinguish between possible mechanistic pathways. nih.govscience.gov In some oxidative coupling reactions of phenols, the formation of phenoxyl radical intermediates has also been proposed and supported by experimental evidence. nih.govnih.gov
In studies of the oxidation of substituted phenols, reaction rates have been correlated with the electronic properties of the substituents. nih.govacs.org For example, a Hammett plot, which correlates reaction rates with substituent constants (σ), can provide information about charge development in the transition state. Such analyses for the C-H activation of this compound could reveal the electronic influence of the difluoroethoxy group on the reaction mechanism. The determination of reaction orders with respect to the phenol substrate, catalyst, and other reagents can help to construct a rate law that is consistent with a proposed catalytic cycle. acs.org
Table 3: Key Parameters from Kinetic Studies of Phenol Functionalization Reactions
| Reaction Type | Kinetic Parameter | Observation | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Phenol Oxidation | Deuterium KIE | kH/kD > 1 | C-H (or O-H) bond cleavage is rate-limiting. | nih.gov |
| Phenol Oxidation | Rate vs. Eₒₓ | Positive Correlation | Partial charge transfer in the transition state. | nih.gov |
| C-H Activation | Rate vs. [Catalyst] | First-Order | A single catalyst molecule is involved in the rate-determining step. | acs.org |
| C-H Activation | Rate vs. [Substrate] | Zero or First Order | Indicates whether substrate coordination is fast or part of the rate-limiting step. | acs.org |
Computational Mechanistic Analysis
In the absence of direct experimental studies, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and analyze the reactivity and reaction mechanisms of molecules like this compound. mdpi.comnlss.org.innih.gov Such analyses can provide valuable insights into the molecule's electronic structure, potential energy surfaces of reactions, and the stability of intermediates and transition states.
Key Areas of Computational Investigation:
Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a region of high electron density (negative potential) around the hydroxyl oxygen and at the ortho and para positions of the aromatic ring, indicating these as likely sites for electrophilic attack. The electron-withdrawing 2,2-difluoroethoxy group would lead to a region of lower electron density (positive potential) in its vicinity.
Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity. The energy and distribution of the HOMO are related to the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, making them susceptible to electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Calculation of Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as Fukui functions, to predict the most reactive sites for electrophilic, nucleophilic, and radical attack. acs.org
Transition State Theory: For specific reactions, such as electrophilic substitution or oxidation, computational methods can be employed to locate the transition state structures and calculate the activation energies. This allows for a comparison of the feasibility of different reaction pathways. For instance, the activation barriers for electrophilic attack at the ortho, meta, and para positions can be calculated to determine the regioselectivity. acs.org
Bond Dissociation Enthalpy (BDE): The O-H bond dissociation enthalpy is a critical parameter for evaluating the antioxidant potential of phenolic compounds. mdpi.comacs.org DFT calculations can provide accurate predictions of the O-H BDE for this compound, helping to understand its potential as a radical scavenger. nih.gov The electron-withdrawing nature of the difluoroethoxy group might influence this property.
pKa Prediction: The acidity of the phenolic proton can be computationally predicted by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. mdpi.com This provides a quantitative measure of the compound's acidity, which is crucial for understanding its behavior in different chemical environments.
Illustrative Computational Data for Substituted Phenols:
While specific data for this compound is not available, the following table presents typical computational data that could be generated for such a molecule, based on studies of other substituted phenols. mdpi.commdpi.comresearchgate.net
| Computational Parameter | Typical Method | Predicted Outcome for this compound (Hypothetical) |
| O-H Bond Dissociation Enthalpy (BDE) | DFT (e.g., B3LYP functional) | Likely to be slightly higher than phenol due to the -I effect of the substituent. |
| Proton Affinity (PA) of Phenoxide | DFT | Expected to be lower than that of the phenoxide ion, indicating increased acidity. |
| pKa | DFT with solvent model (e.g., SMD) | Predicted to be lower than phenol (pKa ≈ 10), making it a stronger acid. |
| HOMO Energy | DFT | The energy would be influenced by the substituent, affecting its electron-donating ability. |
| LUMO Energy | DFT | The energy would be lowered by the electron-withdrawing substituent, increasing its electron-accepting ability. |
These computational approaches provide a robust framework for investigating the chemical reactivity and mechanistic details of this compound, offering predictive insights that can guide future experimental work.
Advanced Spectroscopic Characterization and Analytical Methodologies
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 3-(2,2-difluoroethoxy)phenol, offering precise information on the ¹H, ¹³C, and ¹⁹F atomic nuclei within the molecule.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the nuclei, complex molecules often require multi-dimensional techniques to resolve overlapping signals and establish connectivity. ijcrt.org For this compound, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. rsc.org In the spectrum of this compound, COSY would reveal correlations between the adjacent protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. It is invaluable for assigning the ¹³C signals of the protonated carbons in the benzene (B151609) ring and the methylene group of the difluoroethoxy side chain.
These techniques collectively allow for a complete and confident assignment of the molecular skeleton.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position | Atom | Expected δ (ppm) | Expected Multiplicity | Key HMBC Correlation (from H at position) | Key HSQC Correlation |
|---|---|---|---|---|---|
| 1 | -OH | ~4-7 | Broad Singlet | C1, C2, C6 | N/A |
| 2, 4, 5, 6 | Ar-H | ~6.5-7.3 | Multiplets | Adjacent and geminal Ar-C | Correlates to respective Ar-C |
| 1' | -OCH₂- | ~4.2 | Triplet | C3, C2' | Correlates to C1' |
| 2' | -CHF₂ | ~6.1 | Triplet of triplets | C1' | Correlates to C2' |
| 1 | Ar-C-OH | ~155 | Singlet | N/A | N/A |
| 3 | Ar-C-O | ~158 | Singlet | N/A | N/A |
| 2, 4, 5, 6 | Ar-C | ~105-130 | Doublet | N/A | Correlates to respective Ar-H |
| 1' | -OCH₂- | ~68 (t) | Triplet (due to ²JCF) | N/A | Correlates to H at 1' |
| 2' | -CHF₂ | ~114 (t) | Triplet (due to ¹JCF) | N/A | Correlates to H at 2' |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Multiplicity for carbons refers to splitting by fluorine.
¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated organic compounds. nih.gov Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides clear signals with a wide chemical shift range, making it exceptionally useful for characterizing the difluoroethoxy group. nih.gov
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance environment for the two equivalent fluorine atoms. This signal would appear as a triplet due to coupling with the two adjacent methylene protons (-OCH₂-). The chemical shift of this signal would be characteristic of a difluoroalkyl ether moiety. Furthermore, analysis of the corresponding proton-coupled ¹³C NMR spectrum would reveal splitting of the C2' signal into a triplet due to one-bond C-F coupling (¹JCF) and the C1' signal into a triplet due to two-bond C-F coupling (²JCF). These coupling constants provide definitive evidence for the structure of the difluoroethoxy group.
Mass Spectrometry (MS) in Structural Confirmation and Impurity Profiling
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to deduce its structure through the analysis of fragmentation patterns.
Modern "soft" ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are employed to generate the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. semanticscholar.orgnih.govsemanticscholar.org Subsequent fragmentation of the molecular ion, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides structural information.
For this compound, key fragmentation pathways would include:
Cleavage of the ether bond: Loss of the difluoroethoxy group as a radical or neutral species.
Alpha-cleavage: Fission of the C-C bond adjacent to the ether oxygen.
Loss of neutral molecules: Phenols can characteristically lose carbon monoxide (CO) or a formyl radical (HCO·) from the aromatic ring. libretexts.orglibretexts.orgyoutube.com
Fragmentation of the side chain: Loss of HF from the difluoroethoxy moiety.
Analysis of these fragmentation patterns allows for the confirmation of the connectivity between the phenol (B47542) ring and the difluoroethoxy side chain.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Nominal) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 174 | [C₈H₈F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 109 | [C₇H₅O]⁺ | Loss of •CHF₂ |
| 94 | [C₆H₆O]⁺˙ | Cleavage of ether bond with H-transfer |
| 65 | [C₅H₅]⁺ | Loss of CO from [C₆H₅O]⁺ fragment |
High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically to within 5 ppm). nih.govnih.gov This capability allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound (C₈H₈F₂O₂), the calculated monoisotopic mass is 174.0492 u. An experimental HRMS measurement confirming this exact mass provides definitive proof of the compound's elemental composition, distinguishing it from any potential isomeric impurities or other compounds with the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, the key vibrational modes would be:
O-H Stretch: A strong, broad absorption in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group and its involvement in hydrogen bonding. libretexts.orglibretexts.org
Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals from the -OCH₂- group would be observed in the 2850-3000 cm⁻¹ region.
Aromatic C=C Bending: Characteristic absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring. libretexts.org
C-O Stretch: Two distinct C-O stretching vibrations are expected: one for the aromatic C-O bond (around 1200-1250 cm⁻¹) and another for the alkyl C-O bond of the ether (around 1050-1150 cm⁻¹).
C-F Stretch: Strong, characteristic absorptions for the C-F bonds would be prominent in the IR spectrum, typically in the 1000-1100 cm⁻¹ region.
A study on the related compound 2,3-difluoro phenol demonstrated the utility of both FT-IR and FT-Raman spectroscopy in assigning the vibrational frequencies of a fluorinated phenol, underscoring the power of these techniques for structural analysis. nih.gov
Table 3: Expected Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Phenolic O-H Stretch | 3200-3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| Aromatic C-O Stretch | 1200-1250 | Strong | Medium |
| Alkyl C-O Stretch | 1050-1150 | Strong | Weak |
| C-F Stretch | 1000-1100 | Very Strong | Weak |
Hyphenated Techniques for Complex Mixture Analysis
To ensure the purity and quality of this compound, hyphenated analytical techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com It is highly effective for determining the purity of this compound and identifying any volatile impurities, such as residual solvents or starting materials. Due to the polarity of the phenolic group, derivatization is often employed to increase the compound's volatility and improve its chromatographic behavior. researchgate.netepa.gov Common derivatizing agents include silylating agents, which convert the acidic phenolic proton into a less polar trimethylsilyl (B98337) group. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, allowing for both quantification and structural identification of impurities.
| Parameter | Typical Condition/Method |
|---|---|
| Sample Preparation | Derivatization (e.g., silylation) may be required |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5MS) |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Target Analytes | Purity of main compound, volatile starting materials, byproducts |
For non-volatile or thermally unstable components, LC-MS is the analytical method of choice. nih.govthermofisher.com This technique is ideal for identifying and quantifying impurities such as oligomeric byproducts, degradation products, or non-volatile starting materials that may be present in a sample of this compound. sigmaaldrich.com The sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the confident identification of unknown impurities. acs.org
Integration with Chemometrics for Data Interpretation
Spectroscopic and chromatographic analyses generate vast and complex datasets. Chemometrics, which involves the use of multivariate statistics and mathematical methods, is essential for extracting meaningful information from this data. felixinstruments.comsustainability-directory.comfrontiersin.org Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to in situ spectroscopic data to deconvolve overlapping signals and build robust quantitative models for monitoring reaction kinetics. osti.govresearchgate.net In quality control, chemometric models can analyze spectroscopic fingerprints to rapidly classify materials or detect deviations from the standard, enhancing the efficiency and reliability of data interpretation. frontiersin.org
Theoretical and Computational Studies of 3 2,2 Difluoroethoxy Phenol
Reaction Mechanism Predictions and Energy Landscapes of 3-(2,2-difluoroethoxy)phenol
Computational chemistry serves as a powerful tool for elucidating the reaction mechanisms and mapping the energy landscapes of chemical transformations involving this compound. While specific theoretical studies on this exact molecule are not extensively available in the public domain, valuable insights can be drawn from computational investigations of analogous phenolic ethers. The formation of the ether linkage and its potential cleavage are two key reactions where computational methods can provide detailed mechanistic understanding.
The synthesis of this compound would likely proceed via a Williamson ether synthesis, a well-established S(_N)2 reaction. masterorganicchemistry.comlibretexts.orgyoutube.com In this reaction, a phenoxide acts as the nucleophile, attacking an alkyl halide. Computational studies on this reaction type typically employ Density Functional Theory (DFT) to model the reaction pathway.
Conversely, the cleavage of the aryl ether bond is another important reaction pathway to consider. Computational studies on the cleavage of similar aryl methyl ethers have been performed, providing a framework for predicting the behavior of this compound. nih.govresearchgate.net
Transition State Characterization
Williamson Ether Synthesis:
For the formation of this compound via the Williamson ether synthesis, the key transition state (TS) involves the nucleophilic attack of the 3-hydroxyphenoxide ion on a 2,2-difluoroethyl halide (e.g., 2,2-difluoroethyl bromide). Computational characterization of this S(_N)2 transition state would reveal a pentacoordinate carbon center where the C-Br bond is partially broken and the O-C bond is partially formed. The geometry of the transition state is crucial in determining the activation energy of the reaction. masterorganicchemistry.com
Key features of the computationally characterized transition state would include:
Elongated C-Br and C-O bonds compared to the ground state reactants and products.
An almost linear arrangement of the incoming oxygen, the central carbon, and the departing bromine atom.
A partial negative charge distributed between the oxygen and the bromine atoms.
The presence of the two fluorine atoms on the ethyl group is expected to influence the stability and geometry of the transition state. The strong electron-withdrawing nature of the fluorine atoms would make the target carbon more electrophilic, potentially lowering the activation barrier. However, steric hindrance from the fluorine atoms could also play a role.
Aryl Ether Cleavage:
The cleavage of the O-C(sp³) bond in this compound can be modeled computationally. Studies on the cleavage of O,O-dimethyl O-aryl phosphorothioates have shown that transition states can be converted into observable intermediates through catalyst binding, a phenomenon that can be explored computationally. nih.gov For the uncatalyzed cleavage, DFT calculations can be used to locate the transition state for the protonation of the ether oxygen followed by nucleophilic attack.
In a computational study of aryl silyl (B83357) ether cleavage, it was found that the mechanism (radical anion vs. dianionic species) and the preferred cleavage pathway (Ar-O vs. Alkyl-O) are highly dependent on the substituent on the oxygen atom. acs.org This highlights the importance of specific computational analysis for this compound to accurately predict its cleavage mechanism.
Reaction Coordinate Mapping
The reaction coordinate represents the path of minimum energy connecting reactants and products through the transition state. For the Williamson ether synthesis of this compound, a computational mapping of the reaction coordinate would illustrate the change in the system's energy as the phenoxide approaches the 2,2-difluoroethyl halide. The energy profile would show a single maximum corresponding to the S(_N)2 transition state.
An illustrative energy profile for the Williamson ether synthesis is presented below. The exact energy values would require specific DFT calculations for this compound.
Table 1: Illustrative Reaction Coordinate Data for Williamson Ether Synthesis
| Reaction Coordinate | Description | Relative Energy (kcal/mol) |
| R | Reactants (3-hydroxyphenoxide + 2,2-difluoroethyl bromide) | 0 |
| TS | Transition State | E(_a) (Activation Energy) |
| P | Products (this compound + Br⁻) | ΔE (Reaction Energy) |
Structure-Reactivity Relationship (SAR) Studies through Computational Modeling
Computational modeling is a cornerstone of modern structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies. jst.go.jpnih.govnih.govtandfonline.com By calculating various molecular descriptors, it is possible to build predictive models that correlate a compound's structure with its chemical reactivity and biological activity. For this compound, computational SAR studies would focus on how the 2,2-difluoroethoxy substituent at the meta-position influences the properties of the phenol (B47542) ring and the hydroxyl group.
The primary reactivity of phenols is often related to the properties of the hydroxyl group, including its acidity (pKa) and the O-H bond dissociation energy (BDE), which is relevant for antioxidant activity. acs.orgacs.orgresearchgate.net The substituent can influence these properties through electronic effects (induction and resonance).
A computational SAR study of a series of substituted phenols would typically involve the calculation of various quantum chemical descriptors. These descriptors can then be correlated with experimental data to build a QSAR model.
Table 2: Calculated Descriptors for a Series of Substituted Phenols (Illustrative Data)
| Substituent (meta) | HOMO Energy (eV) | LUMO Energy (eV) | O-H Bond Dissociation Energy (kcal/mol) | pKa (calculated) |
| -H | -5.5 | -0.2 | 88.0 | 9.9 |
| -CH₃ | -5.3 | -0.1 | 87.5 | 10.1 |
| -OCH₃ | -5.2 | -0.1 | 87.0 | 10.2 |
| -Cl | -5.7 | -0.4 | 88.5 | 9.4 |
| -NO₂ | -6.2 | -1.0 | 90.0 | 8.4 |
| -OCHF₂ (estimated) | -5.8 | -0.5 | 89.0 | 9.2 |
Note: The values in this table are illustrative and intended to show trends. Actual values would require specific calculations.
From the table, it can be inferred that the -OCHF₂ group, due to its electron-withdrawing nature, would be expected to lower the HOMO and LUMO energies compared to unsubstituted phenol. This would make the aromatic ring less susceptible to electrophilic attack but could influence its behavior in other reactions. The O-H BDE is predicted to be slightly higher than that of phenol, suggesting a potential decrease in antioxidant activity via the hydrogen atom transfer mechanism. The calculated pKa is expected to be lower than that of phenol, indicating increased acidity of the hydroxyl group. These predictions can be tested and refined through targeted computational studies and experimental validation.
Modification of the Phenolic Hydroxyl Group
The hydroxyl group is a versatile functional handle for a variety of chemical transformations. Its modification is a primary strategy for altering the compound's polarity, reactivity, and intermolecular bonding capabilities.
Etherification and Esterification Beyond the Difluoroethoxy Group
Beyond the existing difluoroethoxy ether linkage, the phenolic hydroxyl group can be further functionalized through additional etherification or esterification reactions. These reactions are fundamental in organic synthesis for creating a wide range of derivatives. google.comgoogle.com
Etherification: The synthesis of new ethers from the phenolic -OH group can be readily achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.
Esterification: Esters can be prepared by reacting the phenol with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine). This method allows for the introduction of a vast array of acyl groups, thereby modifying the electronic and steric properties of the parent molecule.
Table 1: Representative Ether and Ester Derivatives of this compound
| Derivative Type | Reagent | Potential Product Name | General Reaction Conditions |
|---|---|---|---|
| Ether | Methyl Iodide (CH₃I) | 1-(2,2-Difluoroethoxy)-3-methoxybenzene | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |
| Ether | Benzyl Bromide (BnBr) | 1-(Benzyloxy)-3-(2,2-difluoroethoxy)benzene | Base (e.g., NaH), Solvent (e.g., THF) |
| Ester | Acetyl Chloride (CH₃COCl) | 3-(2,2-Difluoroethoxy)phenyl acetate | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| Ester | Benzoyl Chloride (PhCOCl) | 3-(2,2-Difluoroethoxy)phenyl benzoate | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |
Selective Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactive phenolic hydroxyl group to prevent it from interfering with reactions at other sites on the molecule. cem.com This is achieved using protecting groups, which can be selectively added and later removed under specific conditions. cem.comnih.gov
Common protecting groups for phenols include ethers and silyl ethers, chosen for their stability under certain reaction conditions and their ease of cleavage. highfine.com
Benzyl (Bn) Ethers: Introduced using benzyl bromide in the presence of a base. They are stable to a wide range of conditions but can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which preserves many other functional groups. highfine.com
p-Methoxybenzyl (PMB) Ethers: These are similar to benzyl ethers but can be removed under milder oxidative conditions (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ), allowing for selective deprotection in the presence of a benzyl group. nih.govhighfine.com
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are introduced using the corresponding silyl chloride and a base like imidazole. cem.com Their stability is dependent on steric hindrance, and they are typically removed using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). highfine.com
Table 2: Protection and Deprotection Strategies for the Phenolic Hydroxyl Group
| Protecting Group | Abbreviation | Typical Protection Reagents | Typical Deprotection Conditions |
|---|---|---|---|
| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or Trifluoroacetic acid (TFA) |
| tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole | TBAF or HF |
Substitution on the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can significantly alter the molecule's properties. byjus.comlibretexts.org
Introduction of Halogens, Nitro Groups, and Alkyl/Aryl Substituents
The reactivity and orientation of electrophilic substitution are governed by the existing substituents on the benzene (B151609) ring. libretexts.org The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The difluoroethoxy (-OCH₂CF₂H) group is also an ortho, para-director, though it is less activating than the hydroxyl group due to the electron-withdrawing nature of the fluorine atoms. byjus.commsu.edu
Halogenation: The phenol can be readily halogenated using reagents like bromine (Br₂) or chlorine (Cl₂). Due to the high activation provided by the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst and may lead to poly-substitution if not carefully controlled. byjus.com
Nitration: The introduction of a nitro (-NO₂) group can be achieved using nitric acid (HNO₃), typically diluted and at low temperatures to prevent oxidation of the ring and control regioselectivity. The nitro group is a versatile intermediate that can be reduced to an amino group. byjus.com
Alkylation/Arylation: Friedel-Crafts alkylation and acylation reactions can introduce alkyl and acyl groups, respectively. However, these reactions can be complicated by the presence of the hydroxyl group, which can coordinate to the Lewis acid catalyst. Protection of the hydroxyl group is often required before carrying out these transformations.
Regioselective Functionalization Control
The directing effects of the hydroxyl and difluoroethoxy groups are cooperative, both directing incoming electrophiles to positions 2, 4, and 6 of the aromatic ring. The hydroxyl group's superior activating ability will dominate the regiochemical outcome.
Position 4 (para to -OH, ortho to -OCH₂CF₂H): This position is sterically accessible and electronically activated by both groups, making it a likely site for monosubstitution.
Position 6 (ortho to -OH, para to -OCH₂CF₂H): This position is also highly activated and a probable site for substitution.
Position 2 (ortho to both groups): While electronically activated, this position is the most sterically hindered, and substitution here may be less favored compared to positions 4 and 6.
Controlling the reaction conditions (e.g., solvent, temperature, stoichiometry) is crucial for achieving regioselectivity and preventing the formation of multiple products. For instance, in halogenation, using a non-polar solvent and low temperatures can favor monobromination at the para position. byjus.com
Table 3: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution
| Reaction | Reagent | Major Predicted Product(s) | Rationale |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ | 4-Bromo-3-(2,2-difluoroethoxy)phenol | Strong directing effect of -OH to the less hindered para position. |
| Nitration | Dilute HNO₃, low temp. | 3-(2,2-Difluoroethoxy)-4-nitrophenol and/or 5-(2,2-Difluoroethoxy)-2-nitrophenol | Mixture of ortho and para products relative to the dominant -OH director. |
| Friedel-Crafts Acylation (on protected phenol) | CH₃COCl, AlCl₃ | 1-(5-acetyl-2-(2,2-difluoroethoxy)phenoxy) derivative | Acylation occurs para to the powerful directing group (protected -OH). |
Introduction of Complex Side Chains
The introduction of more complex molecular fragments often requires multi-step synthetic sequences. A common and powerful strategy involves first introducing a halogen onto the aromatic ring, which then serves as a handle for modern cross-coupling reactions.
For example, the brominated derivative, 4-bromo-3-(2,2-difluoroethoxy)phenol, is an ideal substrate for various palladium-catalyzed cross-coupling reactions:
Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) to introduce a new aryl or vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form an alkynylated derivative.
Heck Coupling: Reaction with an alkene to install a vinyl side chain.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
These methods provide a robust platform for attaching a wide variety of structurally complex side chains, significantly expanding the chemical diversity of derivatives accessible from this compound. The systematic naming of these complex substituents follows established IUPAC conventions, often involving numbering the side chain itself. youtube.comyoutube.com
Advanced Applications in Chemical Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate for Complex Molecules
The molecular architecture of 3-(2,2-difluoroethoxy)phenol, which combines a reactive phenol (B47542) group with a metabolically stable and lipophilic difluoroethoxy moiety, makes it a valuable intermediate in the synthesis of complex organic molecules. The interplay between these two functional groups allows for a wide range of chemical transformations, positioning it as a key starting material for creating advanced molecular structures.
Precursor for Advanced Organic Building Blocks
The this compound scaffold is a versatile platform for constructing more elaborate building blocks for use in medicinal chemistry and agrochemical research. The phenolic hydroxyl group is a powerful directing group for electrophilic aromatic substitution, facilitating reactions such as nitration, halogenation, and Friedel-Crafts reactions primarily at the ortho and para positions. libretexts.org This allows for the introduction of additional functional groups, converting the initial phenol into a multifunctional, highly tailored intermediate.
Furthermore, the hydroxyl group itself can undergo a variety of reactions, including etherification (Williamson ether synthesis), esterification, and conversion to a triflate, which is an excellent leaving group for cross-coupling reactions. These transformations enable the connection of the 3-(2,2-difluoroethoxy)phenyl core to other molecular fragments, generating a diverse array of derivatives. The presence of the difluoroethoxy group adds value by increasing metabolic stability and modulating properties like lipophilicity (logP) and acidity (pKa), which are critical for developing bioactive compounds.
| Reaction Type | Reagents & Conditions | Potential Product Structure | Application of Product |
|---|---|---|---|
| O-Alkylation (Williamson Ether Synthesis) | Base (e.g., K₂CO₃, NaH), Alkyl Halide (R-X) | Alkoxy ether derivative | Pro-drugs, intermediates for further synthesis |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenol derivative | Precursor for amino-substituted compounds |
| Esterification | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Phenyl ester derivative | Bioactive esters, protecting group |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand, Base | Amino-substituted derivative (from corresponding halide) | Pharmaceutical and materials synthesis |
| Kolbe-Schmidt Reaction | 1. NaOH, 2. CO₂, Heat, Pressure | Carboxylated phenol derivative | Precursor for salicylate-type structures |
Synthesis of Scaffold Libraries for Chemical Exploration
In modern drug discovery and materials science, the generation of chemical libraries around a core scaffold is a fundamental strategy for exploring chemical space and identifying lead compounds. The this compound molecule is an ideal starting point for creating such libraries. Through combinatorial chemistry or parallel synthesis, the reactive sites on the molecule can be systematically modified.
For instance, by converting the phenol to its corresponding aryl triflate, a suite of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) can be employed to introduce a wide variety of substituents onto the aromatic ring. Simultaneously, the phenol functionality, if protected and then deprotected, offers another point for diversification. This dual reactivity allows for the rapid generation of a large number of distinct compounds from a single, fluorinated precursor, enabling comprehensive structure-activity relationship (SAR) studies.
Contributions to Catalysis Research
The development of novel ligands is crucial for advancing the field of transition metal catalysis. The unique electronic and steric properties of a ligand scaffold dictate the efficacy, selectivity, and scope of a catalytic reaction. The this compound framework offers a promising, yet largely unexplored, platform for designing new ligands.
Design of Ligands Incorporating the this compound Scaffold
The this compound structure can be envisioned as the foundation for new ligand classes. By functionalizing the aromatic ring with coordinating atoms, such as phosphorus (to create phosphines), nitrogen (to create pyridines or oxazolines), or sulfur, it is possible to synthesize bidentate or pincer-type ligands.
For example, a directed ortho-lithiation of the phenol (after protecting the hydroxyl group) followed by quenching with a chlorophosphine could yield a phosphinophenol-type ligand. The difluoroethoxy group, being sterically demanding and strongly electron-withdrawing, would be expected to exert a significant influence on the metal center's electronic environment and coordination sphere. This could lead to catalysts with unique reactivity or selectivity compared to non-fluorinated analogues.
Investigation of Catalytic Activity in Organic Transformations
While specific research detailing the use of ligands derived from this compound in catalysis is not prominent in publicly available literature, the potential is clear. Once synthesized, such ligands could be complexed with various transition metals like palladium, rhodium, iridium, or copper.
These novel metal complexes could then be investigated for their catalytic activity in a range of important organic transformations, including cross-coupling reactions, asymmetric hydrogenation, and C-H activation. The electron-withdrawing nature of the difluoroethoxy group could enhance the catalytic activity of late transition metals in reductive elimination steps or alter the selectivity in asymmetric processes.
Exploration in Advanced Materials Research
The search for new organic materials with tailored properties for applications in electronics, optics, and polymer science is a major focus of current research. Substituted phenols are fundamental building blocks for various materials, and the incorporation of the difluoroethoxy group offers a pathway to novel functionalities.
One potential application lies in the synthesis of advanced polymers. The phenolic hydroxyl group allows this compound to act as a monomer in the production of polyesters, polycarbonates, and polyethers. The presence of the fluorinated side chain could enhance the thermal stability, chemical resistance, and flame-retardant properties of the resulting polymers. It could also lower the material's dielectric constant and refractive index, properties that are highly desirable for microelectronics and optical applications.
Furthermore, this compound could serve as a substituted monomer in the synthesis of phenolic resins, such as those of the phenol-formaldehyde type. By replacing traditional phenol with this compound, it may be possible to create new thermosetting plastics with improved performance characteristics derived from the fluorine content. In the field of liquid crystals, the introduction of terminal fluoroalkoxy chains is a known strategy for inducing or modifying smectic phases and other liquid crystalline properties. The difluorinated tail of this phenol could be exploited in the design of new liquid crystal molecules.
Precursors for Liquid Crystalline Materials
The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of liquid crystals (LCs) to modulate key properties such as dielectric anisotropy (Δε), viscosity, and mesophase behavior. While direct studies on liquid crystals derived from this compound are not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential as a valuable precursor.
The introduction of a difluoroethoxy group can significantly influence the dipole moment of a molecule. Depending on its orientation relative to the long molecular axis of a potential liquid crystal mesogen, this can lead to either positive or negative dielectric anisotropy, a critical parameter for the functioning of various liquid crystal display (LCD) technologies. For instance, fluorinated groups are often used to create materials with negative dielectric anisotropy for use in vertically aligned (VA) LCDs.
Research on other fluorinated liquid crystals provides a basis for inferring the potential of this compound. For example, compounds containing terminal difluoro- or trifluoro-alkyl motifs have been synthesized and their liquid crystalline properties investigated. These studies demonstrate that the strategic placement of fluorine atoms is crucial for achieving desired mesophase stability and electrical characteristics. The synthesis of such materials often involves the coupling of fluorinated phenolic or alcoholic precursors with other molecular fragments to build the final mesogenic structure.
The general approach to creating liquid crystals from phenolic precursors involves esterification or etherification reactions to link the phenolic unit to a core structure, which often consists of multiple aromatic or cycloaliphatic rings, and a terminal alkyl or alkoxy chain. In this context, this compound could be reacted with a variety of carboxylic acids or alkyl halides to generate a range of potential liquid crystalline compounds. The table below illustrates hypothetical structures of liquid crystals that could be synthesized from this compound.
Table 1: Hypothetical Liquid Crystal Structures Derived from this compound
| Precursor 1 | Precursor 2 | Hypothetical Liquid Crystal Structure | Potential Mesophase |
| This compound | 4-Alkylbenzoic acid | Nematic, Smectic | |
| This compound | 4-Alkoxybenzoyl chloride | Nematic, Smectic | |
| This compound | 4-Alkylcyclohexanecarboxylic acid | Nematic |
Note: The images in this table are illustrative representations of potential molecular structures.
Components in Polymer Synthesis Research
The synthesis of high-performance polymers, such as poly(aryl ether)s, often utilizes phenolic monomers. The incorporation of fluorine into these polymers is known to enhance properties like thermal stability, chemical resistance, and dielectric performance, while also lowering surface energy and moisture absorption. rsc.org
While this compound is a monofunctional phenol and thus would not typically act as a monomer for chain extension in polymerization, it can play a crucial role as a chain-terminating or end-capping agent. In the synthesis of poly(aryl ether)s, for instance, controlling the molecular weight is critical to achieving the desired mechanical and processing properties. By introducing a monofunctional phenol like this compound at a specific concentration during polymerization, the chain growth can be effectively stopped once all the difunctional monomers have reacted.
This end-capping strategy not only controls the polymer's molecular weight but also introduces the difluoroethoxy group at the chain ends. This can be advantageous for several reasons:
Improved Solubility: The fluorinated end-groups can enhance the solubility of the resulting polymer in specific organic solvents, which is beneficial for processing.
Modified Surface Properties: The presence of fluorine at the polymer surface can lower its surface energy, leading to properties like hydrophobicity and oleophobicity.
Enhanced Dielectric Properties: Fluorination is a common method to reduce the dielectric constant of polymers, making them suitable for applications in microelectronics. rsc.org
The general synthesis of poly(aryl ether)s involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. The introduction of this compound as an end-capper would proceed via the same mechanism.
Table 2: Potential Role of this compound in Poly(aryl ether) Synthesis
| Polymer Type | Difunctional Monomer 1 | Difunctional Monomer 2 | End-Capping Agent | Resulting Polymer Structure |
| Poly(aryl ether sulfone) | Bisphenol A | 4,4'-Dichlorodiphenyl sulfone | This compound | A linear poly(aryl ether sulfone) with 3-(2,2-difluoroethoxy)phenyl end groups. |
| Poly(aryl ether ketone) | 4,4'-Difluorobenzophenone | Hydroquinone | This compound | A linear poly(aryl ether ketone) with 3-(2,2-difluoroethoxy)phenyl end groups. |
Role as Reducing or Capping Agents in Nanoparticle Synthesis Research
The "green" synthesis of metallic nanoparticles has garnered significant attention as an environmentally friendly alternative to traditional chemical reduction methods. In this context, various biological molecules and plant extracts rich in phenolic compounds have been explored for their ability to act as both reducing and capping agents. nih.gov Phenols can reduce metal ions to their zerovalent state, leading to the formation of nanoparticles, and subsequently adsorb onto the nanoparticle surface, preventing aggregation and providing stability. nih.gov
While no specific studies have been identified that utilize this compound for nanoparticle synthesis, its fundamental phenolic structure suggests it could potentially fulfill this dual role. The reducing capacity of a phenol is related to the ease with which it can be oxidized. The electron-withdrawing nature of the difluoroethoxy group would likely influence the redox potential of the phenolic hydroxyl group. This could, in turn, affect the kinetics of nanoparticle formation and the final size and morphology of the nanoparticles.
As a capping agent, the this compound molecule could bind to the surface of the newly formed nanoparticles. The difluoroethoxy group would then be exposed on the nanoparticle surface, potentially imparting unique properties to the nanoparticles, such as altered dispersibility in different solvents or modified catalytic activity.
The general mechanism for phenol-mediated nanoparticle synthesis involves the reduction of a metal salt precursor in the presence of the phenolic compound. The reaction conditions, such as pH and temperature, can significantly influence the outcome.
Table 3: Hypothetical Nanoparticle Synthesis using this compound
| Metal Precursor | Potential Reducing/Capping Agent | Nanoparticle Formed | Potential Influence of Difluoroethoxy Group |
| HAuCl₄ (Gold(III) chloride) | This compound | Gold Nanoparticles (AuNPs) | Altered reduction kinetics, modified surface hydrophobicity of AuNPs. |
| AgNO₃ (Silver nitrate) | This compound | Silver Nanoparticles (AgNPs) | Controlled growth and stability, potential for use in fluorinated matrices. |
| FeCl₃ (Iron(III) chloride) | This compound | Iron Oxide Nanoparticles | Modified magnetic properties and dispersibility. |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic methodologies. Future research will prioritize the development of environmentally benign and economically viable routes to 3-(2,2-difluoroethoxy)phenol and its derivatives. Key paradigms include minimizing waste, reducing energy consumption, and utilizing renewable resources.
Current synthetic strategies often involve multi-step processes that can be resource-intensive. A major goal is to develop novel catalytic systems that can streamline these syntheses. This includes exploring earth-abundant metal catalysts or even metal-free organocatalysts to replace more hazardous or expensive reagents. The principles of atom economy, which focus on maximizing the incorporation of starting materials into the final product, will be central to these new designs.
Furthermore, the adoption of advanced manufacturing technologies like continuous flow chemistry is anticipated. beilstein-institut.de Flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Sustainable synthesis routes are not only environmentally responsible but also offer significant economic advantages through increased efficiency and reduced waste management costs. rsc.org
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Batch Synthesis | Emerging Sustainable Synthesis |
| Catalysts | Often relies on stoichiometric or hazardous reagents. | Focus on recyclable, non-toxic catalysts (e.g., biocatalysts, earth-abundant metals). |
| Solvents | Typically uses volatile organic compounds (VOCs). | Employs green solvents (e.g., water, supercritical fluids, bio-solvents). |
| Energy Input | Often requires high temperatures and pressures. | Aims for lower energy consumption through catalysis and process optimization. |
| Waste Generation | Can produce significant amounts of byproducts and waste. | Designed for high atom economy and minimal waste. |
| Process Control | Limited control over reaction parameters. | Precise control in continuous flow systems. beilstein-institut.de |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and rationally designing new ones. The synergy between advanced experimental techniques and high-level computational chemistry is set to unravel the intricate details of reactions involving this compound.
In situ spectroscopic methods, such as Photoelectron Photoion Coincidence Spectroscopy (PEPICO), provide real-time monitoring of reaction intermediates, offering a dynamic view of the chemical transformations as they occur. rsc.org This experimental data is invaluable for validating and refining theoretical models.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways. nih.govresearchgate.net DFT calculations can map potential energy surfaces, identify transition states, and predict the kinetic and thermodynamic favorability of different routes. nih.govresearchgate.netresearchgate.net This predictive power allows researchers to screen potential catalysts and reaction conditions in silico, significantly accelerating the development cycle. nih.govresearchgate.net For instance, DFT studies on phenol (B47542) alkylation have successfully distinguished between kinetically and thermodynamically controlled pathways, guiding the optimization of selective O-alkylation conditions. researchgate.net
Expansion of Derivatization Scope for Diverse Chemical Libraries
The structural backbone of this compound offers multiple points for modification, making it an excellent starting point for the creation of diverse chemical libraries. griffith.edu.au These libraries are essential for high-throughput screening in drug discovery and the development of new materials. nih.gov Future efforts will focus on systematically exploring derivatization at the phenolic hydroxyl group, the aromatic ring, and potentially the difluoroethoxy tail. rhhz.netnih.govnih.gov
The generation of these libraries is increasingly being influenced by the principles of DNA-Encoded Libraries (DELs), a technology that allows for the synthesis and screening of massive numbers of compounds. researchgate.net While DEL synthesis requires DNA-compatible reaction conditions, the expansion of the chemical reaction toolkit is broadening the scope of accessible structures. researchgate.net
Table 2: Potential Derivatization Sites and Reactions for this compound
| Site of Derivatization | Potential Functional Groups to Introduce | Example Reaction Types |
| Phenolic -OH | Ethers, Esters, Carbonates, Sulfonates | Williamson Ether Synthesis, Fischer Esterification mdpi.com, Acylation |
| Aromatic Ring (C-H) | Halogens, Nitro, Alkyl, Aryl, Acyl groups | Electrophilic Aromatic Substitution, Cross-Coupling Reactions |
| Difluoroethoxy Group | Further functionalization is challenging but conceivable | Advanced fluorination/defluorination strategies |
Exploration of Chemo- and Regioselective Functionalization Technologies
As the target derivatives of this compound become more complex, the ability to selectively modify one specific position on the molecule is paramount. Chemo- and regioselectivity—the ability to target a specific functional group or position, respectively—are key challenges that future research aims to address. nih.govnih.govacs.org
Recent advances have demonstrated the use of transition-metal catalysis, such as palladium and gold, to achieve highly selective C-H functionalization of phenols. nih.govacs.orgbohrium.com These methods often utilize directing groups to guide the catalyst to a specific site on the aromatic ring, enabling precise modifications that would be difficult to achieve with classical methods. nih.gov For example, palladium-catalyzed reactions have shown precise reactivity at the ortho C-H bond of certain phenols. nih.govacs.org The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups is a significant area of focus. nih.govbohrium.com
Computational Design of Next-Generation Analogues for Specific Research Applications
The paradigm of drug and materials discovery is shifting from serendipitous screening to rational, computer-aided design. In silico techniques are becoming increasingly powerful in predicting the properties and activities of novel molecules before they are synthesized. mdpi.comresearchgate.net
For this compound, computational tools can be used to design next-generation analogues with tailored properties for specific biological targets. mdpi.com
Table 3: Computational Approaches in Analogue Design
| Computational Technique | Application in Designing Analogues | Expected Outcome |
| Molecular Docking | Predicts the binding mode and affinity of a molecule to a protein target. | Identification of analogues with potentially higher biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates structural features of molecules with their biological activity. iosrjournals.org | Predictive models to estimate the activity of unsynthesized compounds. iosrjournals.org |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a molecule within its biological environment. mdpi.com | Insights into binding stability and conformational changes upon binding. |
| Density Functional Theory (DFT) | Calculates electronic properties, reactivity, and spectroscopic signatures. researchgate.netacs.orgmdpi.com | Prediction of chemical reactivity, stability, and key molecular properties. researchgate.netacs.org |
By leveraging these computational strategies, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. This data-driven approach will accelerate the discovery of new therapeutic agents and advanced materials derived from the this compound scaffold.
Q & A
Q. What are the key considerations for synthesizing 3-(2,2-difluoroethoxy)phenol to achieve high regioselectivity?
Synthesis of this compound requires careful optimization of reaction conditions to avoid competing substitution pathways. The difluoroethoxy group must be introduced at the phenolic oxygen while minimizing side reactions such as fluorination at unintended positions. Evidence from analogous compounds (e.g., 2-(2,2,2-trifluoroethoxy)phenol) suggests using protective groups for the hydroxyl group during alkylation with 2,2-difluoroethylating agents like 2,2-difluoroethyl tosylate . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired regioisomer, as seen in structurally related pyrazole derivatives .
Q. How can NMR spectroscopy be optimized to confirm the structure of this compound and distinguish it from analogs?
¹H and ¹⁹F NMR are essential for structural confirmation. The difluoroethoxy group exhibits a characteristic triplet in ¹H NMR (δ ~4.5–5.0 ppm, J = 6–8 Hz) due to coupling with adjacent fluorine atoms. In ¹⁹F NMR, the -CF₂- group appears as a quintet (δ ~-120 to -125 ppm) due to coupling with neighboring protons. For differentiation from analogs (e.g., 3-fluoro-2-methoxyphenol or 3,4-difluoro-2-methoxy derivatives), compare chemical shifts and splitting patterns of aromatic protons and fluorine substituents . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.
Q. What methodologies are effective in assessing the environmental persistence of this compound?
Environmental persistence can be evaluated using:
- Hydrolysis studies : Monitor degradation under varying pH (e.g., pH 5–9) and temperatures. For example, related sulfonamide herbicides show pH-dependent solubility (5.66 mg/L at pH 5 vs. 1460 mg/L at pH 9), influencing hydrolysis rates .
- Log Pow determination : Measure partitioning between octanol/water to estimate bioaccumulation potential. A Log Pow <1 (as seen in similar fluorinated herbicides) suggests low lipophilicity and reduced bioaccumulation .
- Soil adsorption studies : Use batch equilibrium methods to assess binding to organic matter, which impacts mobility.
Q. How does the difluoroethoxy group influence the biological activity of phenolic compounds in agrochemical applications?
The difluoroethoxy group enhances metabolic stability and bioavailability in pesticidal compounds. For example, in penoxsulam (a herbicide containing a 3-(2,2-difluoroethoxy)phenyl moiety), this group improves resistance to enzymatic degradation compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine atoms increases the sulfonamide’s electrophilicity, enhancing target-site binding (e.g., acetolactate synthase inhibition in weeds) . Structure-activity relationship (SAR) studies on fluorinated phenols indicate that fluorine substitution at the ethoxy group balances lipophilicity and solubility, optimizing translocation in plant tissues .
Q. What computational approaches predict the reactivity of this compound in radical-mediated reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model bond dissociation energies (BDEs) for the phenolic O–H and C–F bonds. The O–H BDE (~85 kcal/mol) suggests moderate antioxidant potential, while C–F BDEs (>110 kcal/mol) indicate stability under oxidative conditions. Molecular dynamics simulations further predict interactions with biological targets (e.g., enzymes or receptors), leveraging data from fluorinated analogs .
Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?
Directed ortho-metalation (DoM) strategies using bulky bases (e.g., LDA) enable selective functionalization at the para position relative to the hydroxyl group. For example, lithiation followed by quenching with electrophiles (e.g., CO₂ or aldehydes) generates carboxylated or alkylated derivatives. This approach avoids interference from the electron-deficient difluoroethoxy group, as demonstrated in fluorinated benzophenone syntheses .
Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples?
Challenges include matrix interference and low volatility for GC-MS. Solutions:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate the analyte.
- Detection : LC-MS/MS with electrospray ionization (ESI⁻) for high sensitivity. Use a reversed-phase column (C18, 2.6 µm) and mobile phase (0.1% formic acid in water/acetonitrile) .
- Validation : Spike recovery tests (≥80%) and limit of quantification (LOQ) <10 ng/L in water .
Safety and Handling
Q. What safety protocols are essential when handling fluorinated phenolic compounds like this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatilized fluorinated compounds.
- Waste disposal : Collect waste in designated containers for incineration by licensed facilities, as fluorinated organics may generate toxic byproducts (e.g., HF) upon combustion .
Q. How does the presence of fluorine atoms impact the toxicity profile of this compound?
Fluorine substitution can alter metabolic pathways, potentially reducing mammalian toxicity. For instance, in penoxsulam, the difluoroethoxy group minimizes cytochrome P450-mediated activation into reactive intermediates . However, chronic exposure studies are needed to assess bioaccumulation risks in non-target organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
